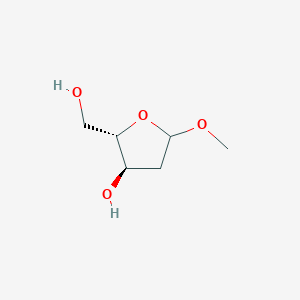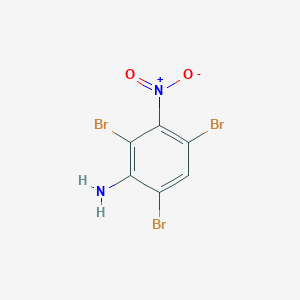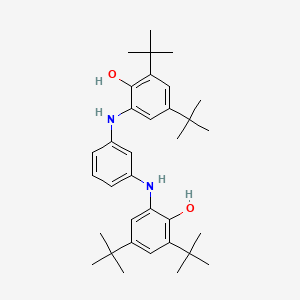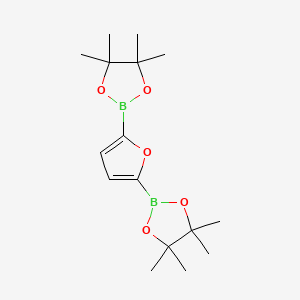![molecular formula C20H18 B1314928 (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene CAS No. 850409-83-5](/img/structure/B1314928.png)
(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene
Vue d'ensemble
Description
“(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene” is a chiral diene ligand . It has an empirical formula of C20H18 and a molecular weight of 258.36 .
Synthesis Analysis
This compound can be prepared in a racemic form in two steps from (±)-bicyclo[2.2.2]octa-2,5-dione . The first step involves treatment with lithium diisopropylamide followed by N-(2-pyridyl)trifluoromethanesulfonimide, which gives (±)-2,5-bis(trifluoromethanesulfonyloxy)bicyclo[2.2.2]octa-2,5-diene . This material is then reacted with benzylmagnesium bromide in the presence of PdCl2 (dppf) in diethyl ether at reflux .Molecular Structure Analysis
The molecular structure of “(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene” is represented by the SMILES stringC1C[C@H]2C=C([C@@H]1C=C2c3ccccc3)c4ccccc4 . Physical And Chemical Properties Analysis
“(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene” is a solid with a melting point of 69-76 °C . It exhibits optical activity with [α]22/D +34.0°, c = 0.7 in chloroform . It is soluble in many organic solvents such as THF, toluene, and dichloromethane .Applications De Recherche Scientifique
Structural Analysis and Synthesis
- The compound (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene has been analyzed for its structural properties. Oda and Kanao (1979) reported that this compound exists exclusively in the bicyclic form, challenging the previously reported structure of a similar compound, 2,5-diphenyl-1,3,5-cyclooctatriene (Oda & Kanao, 1979).
Catalysis in Organic Synthesis
- The compound has significant applications in organic synthesis. For instance, a rhodium complex coordinated with (1S,4S)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene demonstrated high enantioselectivity and catalytic activity in the asymmetric addition of dimethylzinc to N-tosylarylimines (Nishimura et al., 2006).
- Another study by Otomaru et al. (2005) highlighted its use in rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids, achieving high enantioselectivity and catalytic activity (Otomaru et al., 2005).
- Similarly, Tokunaga et al(2004) utilized a C2-symmetric variant of this diene ligand, (1R,4R)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene, in the rhodium-catalyzed asymmetric arylation of N-tosylarylimines, achieving high enantioselectivity (Tokunaga et al., 2004).
Photochemical and Electron-Transfer Reactions
- The photoinduced electron-transfer reactions of a related compound, 1,4-diphenyl-2,3-diazabicyclo[2.2.2]oct-2-ene, leading to the quantitative formation of 2,5-diphenylhexa-1,5-diene, highlight the importance of back electron-transfer processes in photoinduced reactions (Ikeda et al., 1994).
High-Pressure Synthesis and Novel Reactions
- The compound has been used in high-pressure synthesis studies, such as the preparation of 7,7,8,8-tetramethyl-7,8-disilabicyclo[2.2.2]octa-2,5-diene, and exploring its novel photochemical reactions (Sekiguchi et al., 1991).
Reaction Specificities and Stereochemistry
- Research on the reaction specificities of various compounds related to 2,5-diphenylbicyclo[2.2.2]octa-2,5-diene has provided insights into the stereochemistry and mechanisms of different organic reactions (Warrener et al., 1977).
Ligand Design and Application in Asymmetric Synthesis
- The versatility of (1S,4S)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene extends to ligand design for asymmetric synthesis. Zhou et al. (2015) synthesized a chiral diene ligand with this skeleton, demonstrating its efficacy in rhodium-catalyzed asymmetric 1,4-addition reactions (Zhou et al., 2015).
Orientations Futures
Propriétés
IUPAC Name |
(1S,4S)-2,5-diphenylbicyclo[2.2.2]octa-2,5-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18/c1-3-7-15(8-4-1)19-13-18-12-11-17(19)14-20(18)16-9-5-2-6-10-16/h1-10,13-14,17-18H,11-12H2/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDYBOFJAEBJDMI-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=C(C1C=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C=C([C@@H]1C=C2C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479143 | |
| Record name | (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene | |
CAS RN |
850409-83-5 | |
| Record name | (1S,4S)-2,5-Diphenylbicyclo[2.2.2]octa-2,5-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,4S)-2,5-Diphenylbicyclo[2,2,2]octa-2,5-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



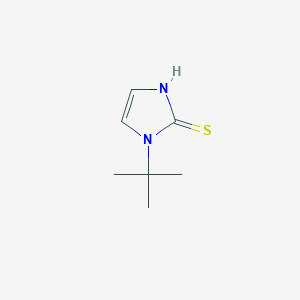
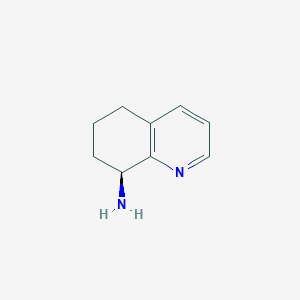
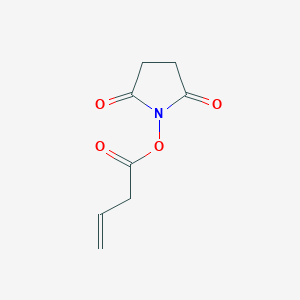
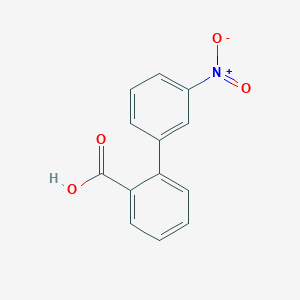
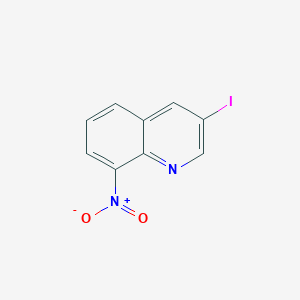
![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)
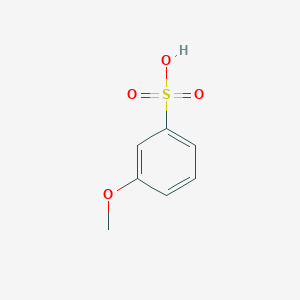
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)

